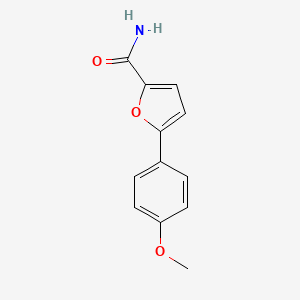![molecular formula C17H20N4O4S B11114828 N-(4-Ethoxyphenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11114828.png)
N-(4-Ethoxyphenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic rings, hydrazine, and sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide likely involves multiple steps, including:
Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.
Sulfonamide formation: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the hydrazine group.
Reduction: Reduction reactions may target the hydrazone or sulfonamide groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds could be used in the synthesis of dyes, polymers, or other materials.
Mécanisme D'action
The mechanism of action for N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide
- N-(4-Chlorophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide
Uniqueness
The unique combination of functional groups in N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C17H20N4O4S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H20N4O4S/c1-3-25-16-6-4-15(5-7-16)21(26(2,23)24)13-17(22)20-19-12-14-8-10-18-11-9-14/h4-12H,3,13H2,1-2H3,(H,20,22)/b19-12+ |
Clé InChI |
PQMODXJOUNGLCE-XDHOZWIPSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=NC=C2)S(=O)(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=NC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114755.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114759.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11114765.png)
![2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11114772.png)

![4-{[4-(3-Methoxybenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11114780.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11114781.png)
![2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide](/img/structure/B11114784.png)
![4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine](/img/structure/B11114785.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11114788.png)
![3-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoic acid](/img/structure/B11114797.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11114806.png)

![4-hydroxy-3-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11114819.png)
